molecular formula C11H7BrF6O3 B14060845 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one

Cat. No.: B14060845
M. Wt: 381.07 g/mol
InChI Key: NALROIREJITEDE-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one typically involves the reaction of 2,5-bis(trifluoromethoxy)benzene with a bromopropanone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like ethanol or ether.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer and anti-inflammatory properties.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and molecular pathways.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its potential anti-cancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(trifluoromethoxy)benzene: Lacks the bromopropanone moiety but shares the trifluoromethoxy groups.

    3-Bromopropan-2-one: Lacks the trifluoromethoxy groups but contains the bromopropanone moiety.

    1-(2,5-Dimethoxyphenyl)-3-bromopropan-2-one: Similar structure but with methoxy groups instead of trifluoromethoxy groups.

Uniqueness

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is unique due to the presence of both trifluoromethoxy groups and a bromopropanone moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H7BrF6O3

Molecular Weight

381.07 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethoxy)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C11H7BrF6O3/c12-5-7(19)3-6-4-8(20-10(13,14)15)1-2-9(6)21-11(16,17)18/h1-2,4H,3,5H2

InChI Key

NALROIREJITEDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CC(=O)CBr)OC(F)(F)F

Origin of Product

United States

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